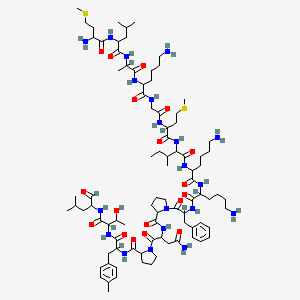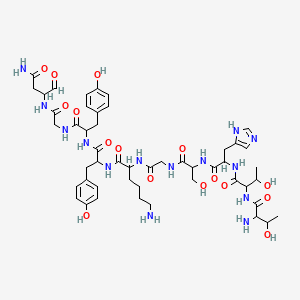
Pleurocidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pleurocidin is a novel antimicrobial peptide, structurally characterized by its amphipathic α-helical conformation. This compound is part of a family of cationic antimicrobial peptides (CAPs) known for their broad-spectrum antimicrobial properties .
Méthodes De Préparation
Pleurocidin can be synthesized using standard FMOC (9-fluorenylmethyloxycarbonyl) solid-state chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation. Industrial production methods may involve large-scale solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of this peptide .
Analyse Des Réactions Chimiques
Pleurocidin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂), leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at specific amino acid residues, altering the peptide’s functional groups
Applications De Recherche Scientifique
Pleurocidin has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Pleurocidin involves its interaction with bacterial membranes. The peptide’s cationic nature allows it to bind to the negatively charged bacterial membrane, leading to membrane disruption and pore formation. This results in the leakage of cellular contents and ultimately bacterial cell death . At higher concentrations, the peptide can also induce apoptosis-like death in bacteria through interactions with intracellular targets .
Comparaison Avec Des Composés Similaires
Pleurocidin is similar to other cationic antimicrobial peptides like this compound and cathelicidins. it is unique in its specific amino acid sequence and its ability to induce apoptosis-like death in bacteria at sub-lethal concentrations . Similar compounds include:
This compound: Another antimicrobial peptide with a similar α-helical structure and broad-spectrum antimicrobial activity.
Cathelicidins: A family of CAPs known for their role in innate immunity and antimicrobial properties.
This compound stands out due to its unique sequence and specific interactions with bacterial membranes and intracellular targets, making it a promising candidate for further research and development in antimicrobial and anticancer therapies.
Propriétés
Bioactivité |
Antibacterial |
|---|---|
Séquence |
GWGSFFKKAAHVGKHVGKAALTHYL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





